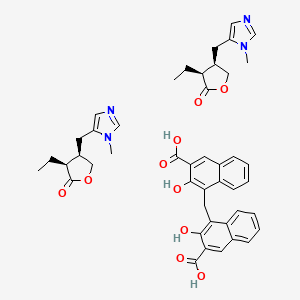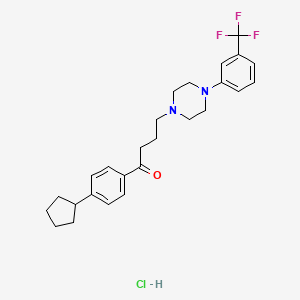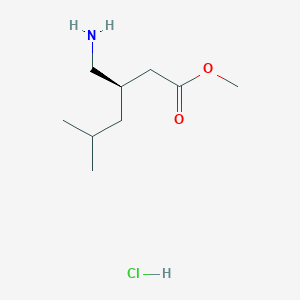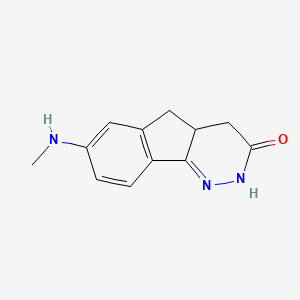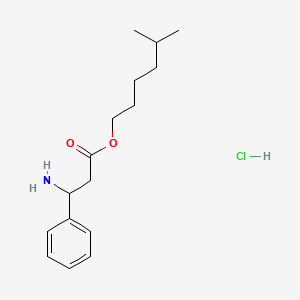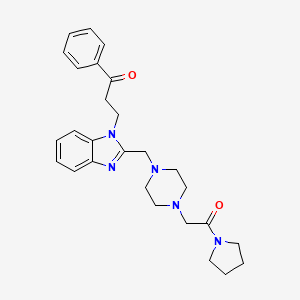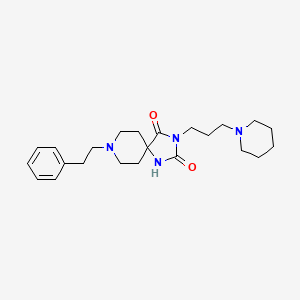
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(45)decane-2,4-dione” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazaspirodecane core through a cyclization reaction.
- Introduction of the phenylethyl group via a Friedel-Crafts alkylation.
- Attachment of the piperidinylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl groups within the triazaspirodecane core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of interest in studies of molecular interactions and reactivity.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The presence of a piperidine ring, which is common in many bioactive molecules, suggests possible applications in drug design and development.
Medicine
Medically, the compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including neurological disorders, due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione: shares structural similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.
Spirooxindoles: Known for their biological activity, particularly in anticancer research.
Spirocyclic piperidines: Commonly found in pharmaceuticals, with applications in treating various diseases.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure. This combination could confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
124312-83-0 |
|---|---|
Formule moléculaire |
C23H34N4O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
8-(2-phenylethyl)-3-(3-piperidin-1-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c28-21-23(11-18-26(19-12-23)17-10-20-8-3-1-4-9-20)24-22(29)27(21)16-7-15-25-13-5-2-6-14-25/h1,3-4,8-9H,2,5-7,10-19H2,(H,24,29) |
Clé InChI |
DYXZFBSPWUOAEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



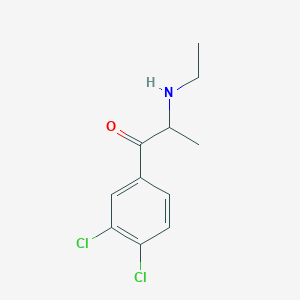


![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
